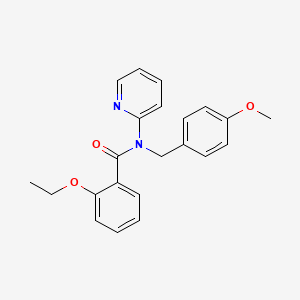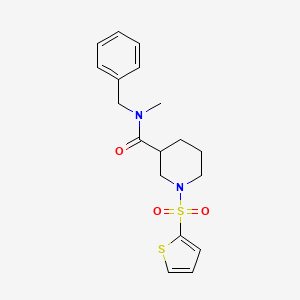![molecular formula C18H16ClN3O4S B11348716 N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11348716.png)
N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known by its chemical formula C20H21N3O3, is a synthetic compound with diverse applications. Let’s explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Reduction: Reduction of the carbonyl group may yield secondary or tertiary amines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
- Oxidation: Oxadiazole derivatives.
- Substitution: Various N-substituted derivatives.
- Reduction: Amines or amide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Under study for drug development (e.g., anti-inflammatory agents).
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other sulfanylacetamides or oxadiazole derivatives.
Uniqueness: Highlight its distinct structural features compared to related compounds.
Properties
Molecular Formula |
C18H16ClN3O4S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17-21-22-18(26-17)27-10-16(23)20-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
WQTLGLNPXXUAME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11348640.png)

![4-tert-butyl-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11348646.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11348651.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide](/img/structure/B11348660.png)
![5-(3-bromophenyl)-6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11348663.png)
![2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11348671.png)
![5-chloro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11348685.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11348693.png)
![5-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11348698.png)

![Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11348708.png)
